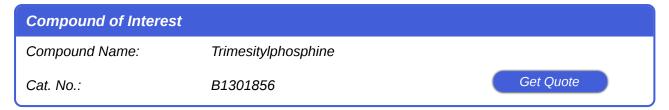


A Comparative Spectroscopic Analysis of Trimesitylphosphine and Its Analogues

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A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of **trimesitylphosphine**, triphenylphosphine, and tri(o-tolyl)phosphine, supported by experimental data and protocols.

In the realm of organic synthesis and catalysis, the selection of appropriate phosphine ligands is a critical parameter that dictates the efficiency, selectivity, and overall success of a chemical transformation. The steric and electronic properties of these ligands play a pivotal role in modulating the reactivity of metal centers. This guide provides an objective spectroscopic comparison of **trimesitylphosphine** (P(mes)₃), a bulky electron-rich phosphine, with two of its common analogues: the electronically similar but less bulky triphenylphosphine (PPh₃) and the sterically hindered tri(o-tolyl)phosphine (P(o-tol)₃). The comparative data presented herein, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offers valuable insights for the rational design and selection of phosphine ligands in various chemical applications.

Spectroscopic Data Comparison

The following tables summarize the key quantitative spectroscopic data for **trimesitylphosphine**, triphenylphosphine, and tri(o-tolyl)phosphine, facilitating a direct comparison of their characteristic spectral features.

Table 1: 31P NMR Spectroscopic Data



Compound	Chemical Shift (δ, ppm) in CDCl₃
Trimesitylphosphine	-28.0
Triphenylphosphine	-5.0 to -6.2[1]
Tri(o-tolyl)phosphine	-28.1

Table 2: ¹H NMR Spectroscopic Data in CDCl₃

Compound	Aromatic Protons (δ, ppm)	Methyl Protons (δ, ppm)
Trimesitylphosphine	6.78 (s, 6H)	2.25 (s, 9H, p-CH ₃), 2.10 (s, 18H, o-CH ₃)
Triphenylphosphine	7.30-7.45 (m, 15H)[2]	N/A
Tri(o-tolyl)phosphine	6.90-7.30 (m, 12H)	2.45 (s, 9H)[3]

Table 3: 13C NMR Spectroscopic Data in CDCl3

Compound	Aromatic Carbons (δ, ppm)	Methyl Carbons (δ, ppm)
Trimesitylphosphine	142.1 (d, J=13.5 Hz), 138.5 (s), 130.3 (d, J=2.5 Hz), 128.9 (d, J=48.5 Hz)	23.4 (d, J=14.5 Hz), 21.1 (s)
Triphenylphosphine	137.3 (d, J=12.0 Hz), 133.8 (d, J=19.0 Hz), 129.0 (s), 128.7 (d, J=7.0 Hz)[1]	N/A
Tri(o-tolyl)phosphine	143.5 (d, J=27.0 Hz), 134.1 (d, J=19.0 Hz), 131.2 (s), 130.2 (s), 128.2 (d, J=7.0 Hz), 125.8 (s)	21.0 (d, J=19.0 Hz)

Table 4: FTIR Spectroscopic Data (KBr Pellet)



Compound	P-C Stretch (cm ⁻¹)	Aromatic C-H Stretch (cm ⁻¹)	Aliphatic C-H Stretch (cm ⁻¹)
Trimesitylphosphine	~1070	~3020	~2920, 2860
Triphenylphosphine	~1090	~3050	N/A
Tri(o-tolyl)phosphine	~1080	~3050	~2960, 2870

Table 5: UV-Vis Spectroscopic Data

Compound	λ _{max} (nm) in Ethanol
Trimesitylphosphine	~275
Triphenylphosphine	~260[4]
Tri(o-tolyl)phosphine	~265

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Accurately weigh 10-20 mg of the phosphine ligand and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) directly in a 5 mm NMR tube. For airsensitive phosphines, this procedure should be carried out under an inert atmosphere (e.g., nitrogen or argon).
- ¹H and ¹³C NMR Acquisition: Record the ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher field NMR spectrometer. Use the residual solvent peak (CHCl₃ at δ 7.26 ppm for ¹H and CDCl₃ at δ 77.16 ppm for ¹³C) as an internal reference.[1] For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
- ³¹P NMR Acquisition: Record the ³¹P{¹H} NMR spectrum on the same instrument. Use an external standard of 85% H₃PO₄ (δ 0.0 ppm) for chemical shift referencing.[1]



Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid phosphine sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]
- Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[5]
- Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

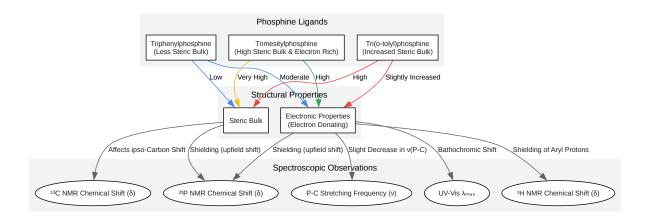
Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the phosphine ligand in a UV-transparent solvent, such as ethanol or methanol, with a concentration in the range of 10⁻⁴ to 10⁻⁵ M.
- Spectral Acquisition: Record the UV-Vis absorption spectrum using a dual-beam spectrophotometer, typically over a wavelength range of 200-400 nm. Use the pure solvent as a reference in the second beam.
- Data Analysis: Identify the wavelength of maximum absorbance (λ_{max}) from the resulting spectrum.

Visualization of Structural and Spectroscopic Relationships

The following diagram illustrates the relationship between the structural features of the phosphine ligands and their resulting spectroscopic properties. Increased steric bulk and electron-donating character significantly influence the observed chemical shifts and vibrational frequencies.





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Caption: Structure-Spectra Relationship of Phosphine Ligands.

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